molecular formula C12H21NO2 B13867266 4-Cyclohexylpiperidine-4-carboxylic acid

4-Cyclohexylpiperidine-4-carboxylic acid

Cat. No.: B13867266
M. Wt: 211.30 g/mol
InChI Key: GMYBGEFXIIIYHX-UHFFFAOYSA-N
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Description

4-Cyclohexylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpiperidine-4-carboxylic acid can be achieved through several methods:

    From Piperidine Derivatives: One common method involves the cyclization of piperidine derivatives with appropriate reagents to introduce the cyclohexyl group and carboxylic acid functionality.

    Grignard Reagents: Another method involves the reaction of Grignard reagents with suitable precursors to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Cyclohexylpiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylpiperidine-4-carboxylic acid is unique due to the presence of both the cyclohexyl group and the carboxylic acid moiety, which provide distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-cyclohexylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15)

InChI Key

GMYBGEFXIIIYHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCNCC2)C(=O)O

Origin of Product

United States

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